molecular formula C14H17N5O2 B235108 N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide

N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide

Cat. No. B235108
M. Wt: 287.32 g/mol
InChI Key: SRIOWMMQDJKNMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide, also known as ATB-346, is a nonsteroidal anti-inflammatory drug (NSAID) that has been developed for the treatment of pain and inflammation. ATB-346 is a prodrug of a potent cyclooxygenase-2 (COX-2) inhibitor, which has been designed to reduce the gastrointestinal (GI) side effects associated with traditional NSAIDs.

Mechanism Of Action

N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide is a prodrug of a potent COX-2 inhibitor, which means that it is converted to the active drug in the body. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide reduces the production of prostaglandins, which leads to a reduction in pain and inflammation.

Biochemical And Physiological Effects

N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the inflammatory response.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide is its reduced risk of GI side effects compared to traditional NSAIDs. This makes it a more attractive option for the treatment of pain and inflammation. However, one limitation of N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide is that it is a prodrug, which means that it needs to be converted to the active drug in the body. This can make it more difficult to study the pharmacokinetics of the drug in preclinical models.

Future Directions

There are a number of future directions for the study of N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide. One area of research is the development of new prodrugs that can be more easily converted to the active drug. Another area of research is the study of the pharmacokinetics of N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide in humans. This will help to determine the optimal dosing regimen for the drug. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide in humans. Finally, there is a need for further studies to determine the potential of N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide for the treatment of other inflammatory conditions, such as asthma and psoriasis.

Synthesis Methods

N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide is synthesized by a multi-step process, which involves the reaction of 3-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-allyl-2H-tetrazole in the presence of a base to form the desired product.

Scientific Research Applications

N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide has been extensively studied in preclinical models of pain and inflammation. In these studies, N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide has been shown to be more effective than traditional NSAIDs at reducing pain and inflammation, while also exhibiting a significantly reduced risk of GI side effects. N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide has also been shown to be effective in reducing inflammation and pain in models of osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease.

properties

Product Name

N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide

Molecular Formula

C14H17N5O2

Molecular Weight

287.32 g/mol

IUPAC Name

N-(2-prop-2-enyltetrazol-5-yl)-3-propoxybenzamide

InChI

InChI=1S/C14H17N5O2/c1-3-8-19-17-14(16-18-19)15-13(20)11-6-5-7-12(10-11)21-9-4-2/h3,5-7,10H,1,4,8-9H2,2H3,(H,15,17,20)

InChI Key

SRIOWMMQDJKNMI-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NN(N=N2)CC=C

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NN(N=N2)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.